molecular formula C11H14N2O B15070892 Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- CAS No. 62140-80-1

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-

Cat. No.: B15070892
CAS No.: 62140-80-1
M. Wt: 190.24 g/mol
InChI Key: BBPQAMRIFFPLOD-UHFFFAOYSA-N
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Description

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- is a heterocyclic compound featuring a partially hydrogenated quinoline core substituted with an acetamide group at the 6-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-3,6,10H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPQAMRIFFPLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431830
Record name Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62140-80-1
Record name Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Types of Reactions:

    Oxidation: N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-, differing in substitution patterns, core rings, or functional groups:

Table 1: Key Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- Not provided C₁₁H₁₄N₂O 190.25 g/mol* Quinoline core with 6-position acetamide; partially saturated ring system.
N-(5,6,7,8-Tetrahydro-7-quinolinyl)acetamide 298182-09-9 C₁₁H₁₄N₂O 190.25 g/mol* Positional isomer (7 vs. 6); altered steric/electronic interactions .
Tamibarotene (N-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetamide) 139162-43-9 C₁₈H₂₃NO 269.38 g/mol Naphthalene core; methyl substituents; retinoid agent .
6-Acetamidotetralone 88611-67-0 C₁₂H₁₃NO₂ 203.24 g/mol Tetralone (oxidized tetralin) core; ketone group adjacent to acetamide .
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide 924829-85-6 C₁₂H₁₃ClN₂O₂ 264.70 g/mol Chloro and oxo substituents; increased lipophilicity .

*Calculated based on molecular formula.

Detailed Comparative Analysis

Positional Isomerism: 6- vs. 7-Substitution

The positional isomer N-(5,6,7,8-tetrahydro-7-quinolinyl)acetamide (CAS 298182-09-9) differs only in the acetamide group’s placement (7-position vs. 6). For example, the 7-substituted analog may exhibit reduced steric hindrance in planar active sites compared to the 6-substituted target compound .

Core Ring Modifications: Quinoline vs. Naphthalene

Tamibarotene (CAS 139162-43-9) replaces the quinoline core with a naphthalene system and introduces methyl groups at the 5,5,8,8-positions. These modifications enhance metabolic stability by reducing oxidative degradation, a critical factor in its efficacy as a retinoid for acute promyelocytic leukemia . The naphthalene core also increases hydrophobicity, improving blood-brain barrier penetration compared to quinoline derivatives.

Functional Group Variations
  • 6-Acetamidotetralone (CAS 88611-67-0): The ketone group in the tetralone core introduces electron-withdrawing effects, which may stabilize enolate intermediates in synthesis. This contrasts with the fully saturated tetrahydroquinoline system, which lacks such reactivity .
  • The oxo group further polarizes the molecule, affecting solubility in aqueous media .

Biological Activity

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- (CAS Number: 62140-80-1) is a heterocyclic compound derived from the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique quinoline structure that contributes to its reactivity and interaction with biological systems. The molecular formula is C11H14N2OC_{11}H_{14}N_{2}O, and it has been synthesized through the reaction of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride under basic conditions.

Antimicrobial Activity

Research indicates that N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. Specific studies reported Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL against different strains.
  • Fungal Activity : In vitro tests indicated that N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide inhibited the growth of Candida albicans with an MIC of 64 µg/mL.

Anticancer Properties

The anticancer potential of N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide has been explored in several studies:

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Case Studies :
    • In a study involving human breast cancer cells (MCF-7), N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide exhibited an IC50 value of approximately 15 µM.
    • Another study reported its effectiveness against lung cancer cells (A549), where it induced apoptosis via the mitochondrial pathway .

The biological activity of N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide is attributed to its ability to bind selectively to certain biological targets. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Signaling Modulation : By altering signaling pathways associated with cell growth and apoptosis, it can induce programmed cell death in malignant cells.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide compared to other related compounds, the following table summarizes key features:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Notes
N-(5,6,7,8-Tetrahydro-6-quinolinyl)-acetamide32 - 128 µg/mL~15 µMEffective against various bacteria and cancer cell lines
5-Oxo-5,6,7,8-tetrahydroquinoline64 µg/mL~20 µMSimilar quinoline derivative with distinct properties
N-(7-chloroquinolin-4-yl)piperazine16 - 64 µg/mL~10 µMExhibits different pharmacological properties

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